オルメサルタンメドキソミル-d6

概要

説明

- 血管を収縮させるホルモンであるアンジオテンシンIIの作用を阻害することにより、血圧を効果的に低下させます。

オルメサルタンメドキソミル-d6: (CS 866-d6) は、の重水素標識体です。

オルメサルタンメドキソミル: 高血圧の治療に使用される強力かつ選択的なアンジオテンシンAT1受容体阻害薬です.

科学的研究の応用

Chemistry: Researchers study Olmesartan Medoxomil-d6 to understand its reactivity and explore potential modifications.

Biology: Investigations may focus on its impact on cellular pathways related to blood pressure regulation.

Medicine: Clinical studies assess its efficacy, safety, and pharmacokinetics.

Industry: Pharmaceutical companies use it as a reference compound during drug development.

作用機序

分子標的: オルメサルタンメドキソミル-d6は、アンジオテンシンAT1受容体を特異的に標的とします。

関与する経路: これらの受容体を阻害することにより、アンジオテンシンII媒介性の血管収縮を防ぎ、血圧の低下につながります。

類似の化合物との比較

独自性: this compoundの重水素標識は、他のアンジオテンシン受容体阻害薬とは異なります。

生化学分析

Biochemical Properties

Olmesartan Medoxomil-d6 plays a significant role in biochemical reactions by blocking the angiotensin II type 1 (AT1) receptor. This interaction prevents angiotensin II from binding to the receptor, thereby inhibiting its hypertensive effects, which include vasoconstriction, stimulation of aldosterone synthesis, and renal sodium reabsorption . The compound interacts with various enzymes and proteins, including the renin-angiotensin-aldosterone system (RAAS) components. By inhibiting the AT1 receptor, Olmesartan Medoxomil-d6 reduces the negative feedback within the RAAS, contributing to its antihypertensive effects .

Cellular Effects

Olmesartan Medoxomil-d6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, it reduces the activation of the Nuclear Factor-kappaB (NF-κB) pathway, which is involved in the inflammatory response . This reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and interferon-gamma . Additionally, Olmesartan Medoxomil-d6 has been shown to increase the activity of endothelial progenitor cells, which play a role in vascular repair and regeneration .

Molecular Mechanism

The molecular mechanism of Olmesartan Medoxomil-d6 involves its selective and competitive binding to the AT1 receptor. This binding prevents angiotensin II from exerting its effects, leading to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption . The compound’s high affinity for the AT1 receptor, combined with its slow dissociation kinetics, ensures prolonged receptor blockade . Additionally, Olmesartan Medoxomil-d6 influences gene expression by modulating the activity of transcription factors involved in the RAAS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Olmesartan Medoxomil-d6 have been observed to change over time. The compound is stable under physiological conditions and exhibits a prolonged half-life, ensuring sustained receptor blockade . Long-term studies have shown that Olmesartan Medoxomil-d6 maintains its antihypertensive effects without significant degradation . Chronic administration may lead to adaptive changes in receptor expression and downstream signaling pathways .

Dosage Effects in Animal Models

The effects of Olmesartan Medoxomil-d6 vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it may cause hypotension, renal impairment, and electrolyte imbalances . Studies have also shown that the antihypertensive effects of Olmesartan Medoxomil-d6 are dose-dependent, with higher doses providing more significant reductions in blood pressure .

Metabolic Pathways

Olmesartan Medoxomil-d6 is hydrolyzed in the gastrointestinal tract to its active form, Olmesartan . The active compound is not metabolized by the cytochrome P-450 system, which reduces the risk of drug-drug interactions . Olmesartan is primarily eliminated via the kidneys and liver, with a dual route of excretion . The compound’s metabolism involves de-esterification, followed by renal and hepatic clearance .

Transport and Distribution

Olmesartan Medoxomil-d6 is transported and distributed within cells and tissues through various mechanisms. The compound is highly bound to plasma proteins, which facilitates its distribution in the bloodstream . It is also recognized by organic anion transporting polypeptides (OATP) in the intestines, enhancing its absorption . In the liver and kidneys, Olmesartan Medoxomil-d6 is taken up by OATP1B1, OATP1B3, and OAT3 transporters, contributing to its hepatic and renal clearance .

Subcellular Localization

The subcellular localization of Olmesartan Medoxomil-d6 is primarily within the cytoplasm, where it exerts its effects on the AT1 receptor . The compound does not penetrate red blood cells but remains in the extracellular fluid and plasma . Its localization is influenced by its high affinity for plasma proteins and its selective binding to the AT1 receptor on the cell membrane .

準備方法

合成経路: オルメサルタンメドキソミルの合成には、前駆体化合物を活性型に変換するなど、いくつかのステップが含まれます。

反応条件: 特定の反応条件と試薬は企業秘密ですが、全体的なプロセスは目的の化合物を効率的に生成することを目的としています。

工業生産: 工業規模の生産方法は、通常、収率、純度、およびコスト効率が最適化されています。

化学反応の分析

起こる反応: オルメサルタンメドキソミル-d6は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。

一般的な試薬と条件: これらの反応は、酸、塩基、触媒などの標準的な試薬を含む可能性があります。

主要な生成物: 一次生成物はthis compound自体であり、特定の位置で重水素置換されています。

科学研究への応用

化学: 研究者は、this compoundを研究して、その反応性を理解し、潜在的な修飾を探求します。

生物学: 調査は、血圧調節に関連する細胞経路への影響に焦点を当てる場合があります。

医学: 臨床試験では、その有効性、安全性、および薬物動態を評価します。

産業: 製薬会社は、それを医薬品開発中の参照化合物として使用します。

類似化合物との比較

Uniqueness: Olmesartan Medoxomil-d6’s deuterium labeling sets it apart from other angiotensin receptor inhibitors.

Similar Compounds: Other angiotensin receptor blockers include Losartan, Valsartan, and Candesartan.

特性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKUQLKSCSZGY-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

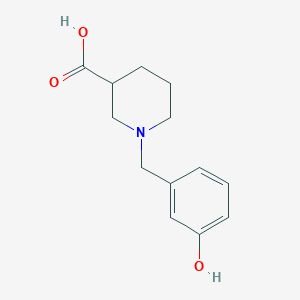

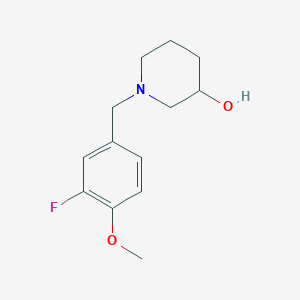

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)

![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)

![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)

![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)

![3-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370498.png)

![1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370499.png)

![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370504.png)